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3,4-Pentadien-2-one, 1-phenyl-

Cat. No.: B14706242
CAS No.: 24397-32-8
M. Wt: 158.20 g/mol
InChI Key: HDEFBDFRINQFHZ-UHFFFAOYSA-N
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Description

Contextualizing Allenic Ketones in Contemporary Organic Chemistry

Allenic ketones, also known as 1,2-allenic ketones, are valuable substrates in modern organic chemistry. nih.gov Their unique structure, featuring a reactive allene (B1206475) and a carbonyl group, allows for a diverse range of chemical transformations. nih.gov Chemists utilize these compounds as building blocks for the synthesis of complex molecules, including functionalized benzenes, various heterocyclic compounds, and other valuable organic structures. nih.gov The reactivity of the allene moiety, combined with the electrophilic nature of the ketone, provides a platform for domino reactions and multicomponent reactions, which are highly efficient synthetic strategies. nih.gov

Recent research has highlighted the utility of allenic ketones in reactions with various nucleophiles to create a wide array of products. nih.gov Furthermore, under basic conditions, they can act as nucleophiles themselves, leading to the formation of 1,3,4-triones or functionalized furans. nih.gov The ability to participate in such a diverse set of reactions underscores the importance of allenic ketones as versatile intermediates in the synthesis of new and complex organic molecules. nih.gov

Structural Classification and Nomenclature of 3,4-Pentadien-2-one (B1609827), 1-phenyl-

3,4-Pentadien-2-one, 1-phenyl- is classified as a ketone, an organic compound containing a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.orgmsu.edu Specifically, it is an unsaturated ketone due to the presence of carbon-carbon double bonds. wikipedia.org The name "3,4-Pentadien-2-one, 1-phenyl-" provides a systematic description of its structure according to IUPAC nomenclature rules. wikipedia.org

Breaking down the name:

"Penta-" indicates a five-carbon chain. wikipedia.orghandwiki.org

"-dien-" signifies the presence of two double bonds. wikipedia.orghandwiki.org

"3,4-" specifies that the double bonds are located between the third and fourth, and the fourth and fifth carbon atoms, forming an allene system.

"-2-one" indicates a ketone functional group at the second carbon position. wikipedia.org

"1-phenyl-" denotes a phenyl group attached to the first carbon atom.

The molecule's structure consists of a five-carbon backbone. A phenyl group is attached to the first carbon, a ketone group is at the second carbon, and the allene functionality spans from the third to the fifth carbon.

Below is a table summarizing the key structural features and identifiers for the parent compound, 3,4-Pentadien-2-one.

PropertyValue
IUPAC Name penta-3,4-dien-2-one
Molecular Formula C₅H₆O
CAS Number 2200-53-5
SMILES CC(=O)C=C=C
InChI InChI=1S/C5H6O/c1-3-4-5(2)6/h4H,1H2,2H3
InChIKey JUKHVNMXKSHNQY-UHFFFAOYSA-N
Data sourced from PubChem CID 10931367 nih.gov

Historical Development and Significance of Pentadienone Chemistry

The chemistry of pentadienones and their derivatives has evolved significantly over the years. Early studies focused on understanding the fundamental reactivity of these compounds. For instance, the chemistry of 1,4-pentadien-3-one, also known as divinyl ketone, has been explored, revealing its potential in various chemical reactions. nih.gov

A significant portion of the research in this area has been dedicated to the synthesis and biological evaluation of curcumin (B1669340) analogues. Curcumin, a natural product, possesses a heptan-3,5-dione linker. Researchers have synthesized curcumin mimics with a five-carbon dienone linker (penta-1,4-dien-3-one) which have shown enhanced cytotoxic potency against certain cancer cell lines. nih.gov This highlights the importance of the pentadienone scaffold in medicinal chemistry and drug design.

Furthermore, the development of synthetic methods for various pentadienone derivatives has been a continuous area of research. For example, procedures have been established for the synthesis of γ-aryl-β-diketones, such as 1-phenyl-2,4-pentanedione, through the arylation of β-diketone dianions. orgsyn.org The development of new catalytic methods, such as the use of Lewis acids like FeBr₃ in Nazarov cyclizations of 1,4-pentadien-3-ols, has provided efficient pathways to construct complex molecular architectures like cyclopenta[b]indoles. escholarship.org

Research Gaps and Motivations for In-depth Studies on 3,4-Pentadien-2-one, 1-phenyl-

While significant progress has been made in the chemistry of pentadienones and allenic ketones, specific areas related to 3,4-Pentadien-2-one, 1-phenyl- remain underexplored. Much of the existing literature on pentadienones focuses on the 1,4-dien-3-one isomer and its derivatives, particularly in the context of curcumin analogues and other symmetrical structures. nih.govnist.govontosight.ai

The unique substitution pattern of 3,4-Pentadien-2-one, 1-phenyl-, with a phenyl group at one end and an allenic ketone functionality, presents opportunities for novel reactivity and applications. Key research gaps and motivations for further study include:

Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral derivatives of 3,4-Pentadien-2-one, 1-phenyl- is a significant challenge and a potential area for new discoveries. The axial chirality of the allene combined with a potential stereocenter could lead to interesting applications in asymmetric catalysis.

Reaction Scope: A comprehensive investigation into the reactivity of the allenic system in 3,4-Pentadien-2-one, 1-phenyl- with a wider range of nucleophiles and electrophiles is needed. This could lead to the discovery of novel transformations and the synthesis of new classes of compounds.

Mechanistic Studies: Detailed mechanistic studies of reactions involving 3,4-Pentadien-2-one, 1-phenyl- would provide a deeper understanding of its reactivity and could guide the design of new synthetic methodologies. For example, understanding the regioselectivity of additions to the allene system is crucial.

Applications in Materials Science and Medicinal Chemistry: The unique electronic and structural features of this compound suggest potential applications in materials science, for example, as a monomer for polymerization or as a component in optoelectronic materials. Its potential as a scaffold for the development of new therapeutic agents also warrants investigation.

The motivation for in-depth studies on 3,4-Pentadien-2-one, 1-phenyl- lies in its potential to unlock new synthetic pathways and to serve as a building block for novel functional molecules. The quest for more efficient and sustainable chemical processes, a major theme in modern chemistry, further drives the exploration of such versatile and reactive compounds. scripps.edu

An in-depth exploration into the synthetic methodologies for the chemical compound 3,4-Pentadien-2-one, 1-phenyl-, a unique allenic ketone, is presented in this article. The focus is strictly on the chemical synthesis, beginning with a general overview of strategies for creating allene ketones and progressing to the targeted synthesis of the specific compound of interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O B14706242 3,4-Pentadien-2-one, 1-phenyl- CAS No. 24397-32-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24397-32-8

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C11H10O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-8H,1,9H2

InChI Key

HDEFBDFRINQFHZ-UHFFFAOYSA-N

Canonical SMILES

C=C=CC(=O)CC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 3,4 Pentadien 2 One, 1 Phenyl

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. beilstein-journals.org The unique structure of 1-phenyl-3,4-pentadien-2-one, with its orthogonal π-systems in the allene (B1206475) moiety and the conjugated carbonyl group, allows it to participate in several types of cycloadditions.

Diels-Alder Reactions: As a Diene or Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmdpi.com For 1-phenyl-3,4-pentadien-2-one, its role as either a diene or a dienophile is complex. An allene itself is not a standard 4π component for a Diels-Alder reaction because its π-bonds are not conjugated in the same plane. msu.edu

However, under certain conditions, allenic ketones can participate in formal [4+2] cycloadditions. For instance, aromatic allenyl ketones have been shown to undergo phosphine-promoted dimerization, leading to the formation of functionalized pyrans, which are formal [2+4] Diels-Alder products. nih.gov In such a scenario, one molecule of the allenic ketone would act as the 2π component and the other as the 4π component.

Alternatively, the conjugated enone part of the molecule could potentially act as a dienophile, reacting with a conventional diene. The reactivity in this role is enhanced by the electron-withdrawing nature of the carbonyl group. libretexts.org Conversely, the molecule could be part of a cascade reaction sequence, such as a Diels-Alder reaction followed by a retro-Diels-Alder, which is a known strategy for synthesizing highly substituted phenols from pyrones and dienophiles. oregonstate.edu A one-pot cascade reaction of 1-arylpenta-3,4-dien-2-ones with activated ketones has been reported to efficiently produce 2-arylphenols, hinting at the potential for such complex cycloaddition pathways. rsc.org

[2+2] and [3+2] Cycloadditions

Allenic systems are well-suited to participate in [2+2] and [3+2] cycloadditions, offering routes to four- and five-membered rings, respectively.

[2+2] Cycloadditions: These reactions can occur with allenic ketones to form four-membered rings. The process can be promoted by Lewis acids or through photochemical methods. nih.gov Gold(I) catalysts have been effectively used in intramolecular [2+2] cycloadditions of allenenes to produce bicyclic systems. beilstein-journals.org Mechanistically, these reactions can proceed in a stepwise manner involving charged intermediates or as a concerted process. nih.gov

[3+2] Cycloadditions: Allenic ketones can also serve as substrates in [3+2] cycloaddition reactions. Phosphine-catalyzed [2+3] cycloadditions between allenyl methyl ketone and electron-deficient alkenes (exo-enones) have been shown to produce spirocyclic compounds. nih.gov This type of reaction involves the allene acting as a two-atom component, reacting with a three-atom component. More broadly, 1,3-dipolar cycloadditions are a common method for synthesizing five-membered heterocycles, and the activated double bond in the allenic ketone system can act as the dipolarophile. colab.ws

Table 1: Cycloaddition Reactions of Allenic Ketones

Reaction Type Role of Allenic Ketone Potential Reactant Partner Product Type Catalyst/Promoter
Formal [4+2] Diene & Dienophile Self (dimerization) Functionalized Pyran Phosphine nih.gov
[2+2] 2π component Alkene Bicyclic octane Lewis Acid (e.g., EtAlCl₂, Bi(OTf)₃) nih.gov
[2+2] 2π component Allene (intramolecular) Bicyclic system Gold(I) catalyst beilstein-journals.org
[2+3] 2π component exo-Enone Spirocyclic compound Phosphine nih.gov

Influence of Phenyl Substituent on Reactivity and Selectivity

The phenyl substituent at the C1 position of 3,4-pentadien-2-one (B1609827) exerts significant electronic and steric influences on its reactivity in cycloaddition reactions.

Electronic Effects: The phenyl group can engage in resonance with the carbonyl group, which can affect the electron density and electrophilicity of the enone system. This can modulate the molecule's reactivity as a dienophile in Diels-Alder reactions. In some catalytic cycles, such as palladium-catalyzed reactions of enynes, the presence of a phenyl group has been observed to completely suppress the reaction, likely due to electronic interference. acs.org

Steric Effects: The bulk of the phenyl group can create steric hindrance, influencing the regioselectivity and stereoselectivity of the cycloaddition. acs.org For example, in phosphine-catalyzed reactions, aromatic allenyl ketones were found to undergo dimerization, whereas the less sterically hindered allenyl methyl ketone participated in a [2+3] cycloaddition with other partners. nih.gov This suggests that the phenyl group can direct the reaction towards a different pathway compared to a smaller alkyl substituent. In Diels-Alder reactions, the regiochemical outcome is sensitive to both electronic and steric factors, and the phenyl group would play a crucial role in determining the orientation of the approach of the diene or dienophile. masterorganicchemistry.com

Nucleophilic Addition Reactions

The electrophilic nature of the carbon atoms in the carbonyl and allene groups makes 1-phenyl-3,4-pentadien-2-one susceptible to nucleophilic attack. Two primary modes of addition are possible: direct addition to the carbonyl center (1,2-addition) and conjugate addition to the unsaturated system (Michael-type reaction).

Addition at the Carbonyl Center

Direct nucleophilic attack at the carbonyl carbon is a fundamental reaction of ketones. masterorganicchemistry.com This 1,2-addition leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. The reactivity of the carbonyl group is influenced by both steric and electronic factors. The presence of the bulky phenyl group adjacent to the carbonyl could sterically hinder the approach of nucleophiles compared to a simple ketone. However, the electron-withdrawing nature of the phenyl group through induction can increase the electrophilicity of the carbonyl carbon, potentially enhancing reactivity. The competition between 1,2-addition and conjugate addition is often dictated by the nature of the nucleophile; "hard" nucleophiles like organolithium or Grignard reagents tend to favor 1,2-addition, while "soft" nucleophiles prefer conjugate addition. youtube.com

Conjugate Addition (Michael-type) Reactions

The extended conjugation in 1-phenyl-3,4-pentadien-2-one makes it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com In a conjugate addition, the nucleophile attacks one of the electrophilic carbon atoms of the π-system (C3 or C5). This is often referred to as a 1,4-addition or 1,6-addition, depending on the specific atoms involved in the initial adduct. The attack creates a resonance-stabilized enolate intermediate, which is then protonated to give the final product. ucalgary.caorganic-chemistry.org

The reaction of 1-arylpenta-3,4-dien-2-ones with activated ketones to form 2-arylphenols proceeds through a cascade that is initiated by a Michael-type addition. rsc.org Soft nucleophiles, such as enolates, amines, and thiols, are typically used in Michael additions. wikipedia.org The regioselectivity of the attack (at C3 vs. C5) would be influenced by both steric hindrance and the electronic stabilization of the resulting enolate intermediate.

Table 2: Nucleophilic Addition Reactions of 1-phenyl-3,4-pentadien-2-one

Reaction Type Site of Attack Nucleophile Type Intermediate Final Product Type
1,2-Addition Carbonyl Carbon (C2) "Hard" Nucleophiles (e.g., Grignard reagents) Alkoxide Tertiary Alcohol

Stereoselectivity in Nucleophilic Additions

The nucleophilic addition to the carbonyl group of 1-phenyl-3,4-pentadien-2-one can proceed with stereoselectivity. The geometry of the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³) during the reaction. libretexts.orglibretexts.org If the two groups adjacent to the carbonyl are different, a new chiral center can be created. libretexts.orglibretexts.org The stereochemical outcome depends on which face of the carbonyl the nucleophile attacks. libretexts.org

In non-enzymatic reactions, the result is often a mixture of stereoisomers. However, the structure of the reactants and the reaction conditions can lead to one stereoisomer being more abundant. libretexts.org For ketones like 1-phenyl-3,4-pentadien-2-one, steric hindrance plays a significant role. The presence of two groups attached to the carbonyl carbon (a phenylmethyl group and an allenyl group) means that nucleophiles have a more sterically hindered path compared to aldehydes. libretexts.org This steric hindrance influences the transition state energy, making it a key factor in determining the stereoselectivity of the addition. libretexts.org

Furthermore, the presence of a stereogenic center near the carbonyl group can influence the direction of nucleophilic attack. This is known as substrate-controlled stereoselectivity. diva-portal.org The interplay of steric and electronic factors, as well as the potential for chelation control if appropriate functional groups are present, dictates the preferred face of attack and thus the stereochemical outcome of the reaction.

Electrophilic Reactions

The allenyl and phenyl moieties of 1-phenyl-3,4-pentadien-2-one are susceptible to electrophilic attack.

Hydrohalogenation and Related Electrophilic Additions

The addition of hydrogen halides (HX) to the allene portion of 1-phenyl-3,4-pentadien-2-one is an example of an electrophilic addition reaction. libretexts.org The reaction is initiated by the attack of the electrophile (a proton from HX) on one of the double bonds of the allene. libretexts.org This results in the formation of a carbocation intermediate. libretexts.orgleah4sci.com The subsequent attack of the halide nucleophile on the carbocation yields the final product. libretexts.org

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the most hydrogen atoms already attached. libretexts.org In the case of 1,2-allenyl ketones, hydrohalogenation can be highly stereoselective, leading to the formation of β,γ-unsaturated β-haloketones. acs.orgnih.gov The reaction rate increases with the acidity of the hydrogen halide, in the order HF < HCl < HBr < HI, due to the decreasing H-X bond strength. libretexts.org

It is important to consider the potential for carbocation rearrangements in these reactions, which can lead to a mixture of products. leah4sci.com The stability of the carbocation intermediate, influenced by the phenyl group, will play a crucial role in the reaction pathway.

Protonation Behavior and Carbocation Intermediates

Under acidic conditions, the carbonyl oxygen of 1-phenyl-3,4-pentadien-2-one can be protonated. libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. youtube.com The resulting positive charge on the oxygen can be delocalized onto the carbonyl carbon through resonance. youtube.com

Protonation of the allene can also occur, leading to the formation of vinyl or allyl-type carbocations. The presence of the phenyl group can stabilize these carbocation intermediates through resonance. The stability of these intermediates is a key factor in determining the course of subsequent reactions. For instance, in iridium-catalyzed reactions of allenylic alcohols, the formation of an allenylic carbocation intermediate is proposed, and its stability is influenced by the electronic nature of the aryl substituents. acs.org

Rearrangement Chemistry

The structure of 1-phenyl-3,4-pentadien-2-one and its derivatives allows for various rearrangement reactions.

Sigmatropic Rearrangements (e.g., 1,5-Hydrogen Shifts in Related Pentadienes)

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. fiveable.mewikipedia.org A wikipedia.orgresearchgate.net-hydrogen shift is a common type of sigmatropic rearrangement that occurs in 1,3-pentadiene (B166810) systems. libretexts.orglibretexts.orgacs.org This pericyclic reaction proceeds in a concerted manner, meaning bond breaking and formation occur simultaneously, and is governed by the principles of orbital symmetry. fiveable.me Specifically, a thermal wikipedia.orgresearchgate.net-hydrogen shift is predicted to occur suprafacially. libretexts.orglibretexts.orgyoutube.com

In a related context, the isomerization of 1,4-pentadienes to conjugated 1,3-dienes can occur in the presence of a base, with an allene as an intermediate. researchgate.net For a molecule like 1-phenyl-3,4-pentadien-2-one, isomerization to a conjugated dienone could potentially set the stage for a subsequent wikipedia.orgresearchgate.net-hydrogen shift if the appropriate substitution pattern is present. Such shifts are known to be involved in various chemical transformations, including tandem wikipedia.orgresearchgate.net-hydride shift/cyclization processes for the construction of complex molecular skeletons. nih.gov

Nazarov Cyclization and Analogous Transformations for Derivatives

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a protic or Lewis acid and proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.org Allenyl vinyl ketones, which are structurally related to 1-phenyl-3,4-pentadien-2-one, are known to undergo Nazarov-type cyclizations. wikipedia.orgillinois.eduacs.orgnih.gov

The reaction is initiated by the activation of the ketone by an acid catalyst, which generates a pentadienyl cation. This cation then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. wikipedia.org Subsequent elimination of a proton leads to the cyclopentenone product. wikipedia.org The stereochemistry of the cyclization can be influenced by substituents on the dienone, and asymmetric versions of the Nazarov cyclization have been developed using chiral catalysts. researchgate.netillinois.edunih.gov The phenyl substituent in derivatives of 1-phenyl-3,4-pentadien-2-one can influence the torquoselectivity of the cyclization. researchgate.net

Reaction TypeKey Features
Nucleophilic Addition Change in hybridization from sp² to sp³ at the carbonyl carbon; potential for stereoselectivity influenced by steric hindrance and substrate control. libretexts.orglibretexts.orgdiva-portal.org
Hydrohalogenation Electrophilic addition to the allene; follows Markovnikov's rule; can be highly stereoselective. libretexts.orgacs.orgnih.gov
Protonation Occurs at the carbonyl oxygen or the allene; increases electrophilicity and forms carbocation intermediates. libretexts.orgyoutube.comacs.org
wikipedia.orgresearchgate.net-Hydrogen Shift A type of sigmatropic rearrangement possible in related pentadiene systems; proceeds via a concerted, suprafacial pathway. fiveable.melibretexts.orglibretexts.orgyoutube.com
Nazarov Cyclization Acid-catalyzed 4π-electrocyclization of divinyl ketone derivatives to form cyclopentenones; applicable to allenyl vinyl ketones. wikipedia.orgorganic-chemistry.orgillinois.edu

Redox Chemistry

The redox chemistry of 3,4-Pentadien-2-one, 1-phenyl- is characterized by the presence of two key reactive sites: the carbonyl group and the allene moiety. The selective transformation of either of these functional groups is a significant challenge in the synthetic application of this compound.

Selective Reduction of Carbonyl vs. Allene Moiety

The selective reduction of the carbonyl group in the presence of the allene system, or vice versa, in 3,4-Pentadien-2-one, 1-phenyl- is a nuanced process. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Commonly used reducing agents for ketones are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com NaBH₄ is a milder reducing agent and is often used for the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups. masterorganicchemistry.comrsc.org For α,β-unsaturated ketones, the 1,2-reduction (reduction of the carbonyl group) versus 1,4-reduction (conjugate addition to the double bond) is a key consideration. The use of NaBH₄ in combination with cerium(III) chloride (Luche reagent) is a well-established method for the selective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. acgpubs.org In the case of 3,4-Pentadien-2-one, 1-phenyl-, which is an allenic ketone, the allene is conjugated with the carbonyl group. While specific studies on the selective reduction of 3,4-Pentadien-2-one, 1-phenyl- are not extensively documented, it can be inferred that reagents like the Luche reagent would likely favor the reduction of the carbonyl group to yield 1-phenyl-3,4-pentadien-2-ol.

For the enantioselective reduction of the prochiral ketone in 3,4-Pentadien-2-one, 1-phenyl-, chiral catalysts can be employed. Borane generated in situ from NaBH₄ in the presence of a chiral oxazaborolidine catalyst (CBS catalyst) has been shown to be effective for the enantioselective reduction of various prochiral ketones to their corresponding chiral secondary alcohols with high enantiomeric excess. researchgate.net

The following table summarizes potential reduction pathways for 3,4-Pentadien-2-one, 1-phenyl-, based on established methods for similar substrates.

Table 1: Potential Selective Reduction Pathways for 3,4-Pentadien-2-one, 1-phenyl-

Reagent/System Target Moiety Expected Product Selectivity
NaBH₄/CeCl₃ (Luche Reagent) Carbonyl 1-phenyl-3,4-pentadien-2-ol High for 1,2-reduction
NaBH₄/Me₂SO₄/(S)-Me-CBS Carbonyl (S)-1-phenyl-3,4-pentadien-2-ol High enantioselectivity
LiAlH₄ Carbonyl and Allene Mixture of products Likely non-selective

Oxidation Pathways and Product Characterization

The oxidation of 3,4-Pentadien-2-one, 1-phenyl- can proceed at either the allene or the ketone functionality, leading to a variety of products depending on the oxidant and reaction conditions. Ketones are generally resistant to oxidation, except under harsh conditions with strong oxidizing agents that can lead to C-C bond cleavage.

The allene moiety, particularly the double bond conjugated to the carbonyl group, is susceptible to epoxidation. The Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions, is a common method for the epoxidation of α,β-unsaturated ketones. nih.gov The use of cyclohexylidenebishydroperoxide as the oxygen source has also been reported to give excellent yields of the corresponding epoxides. nih.gov For 3,4-Pentadien-2-one, 1-phenyl-, this would likely yield the corresponding epoxy ketone. Enantioselective epoxidation of α,β-unsaturated ketones can be achieved using rare-earth metal amides in the presence of chiral prolinols and an oxidant like tert-butylhydroperoxide (TBHP). organic-chemistry.org

Another potential oxidation pathway is the Baeyer-Villiger oxidation of the ketone functional group using a peroxy acid, which would convert the ketone into an ester. The regioselectivity of this reaction would depend on the migratory aptitude of the adjacent phenylmethyl and allenyl groups.

The following table outlines possible oxidation products of 3,4-Pentadien-2-one, 1-phenyl-.

Table 2: Potential Oxidation Pathways for 3,4-Pentadien-2-one, 1-phenyl-

Reagent/System Target Moiety Expected Product Type
H₂O₂/base (Weitz-Scheffer) Allene (C=C conjugated) Epoxy ketone
Rare-earth amide/chiral prolinol/TBHP Allene (C=C conjugated) Chiral epoxy ketone
Peroxy acid (e.g., m-CPBA) Ketone Ester (Baeyer-Villiger product)
Strong oxidant (e.g., KMnO₄, heat) Whole molecule Carboxylic acids (via cleavage)

Metal-Catalyzed Transformations and Organometallic Interactions

The presence of both a ketone and an allene functionality makes 3,4-Pentadien-2-one, 1-phenyl- an interesting substrate and potential ligand in metal-catalyzed reactions and organometallic chemistry.

Transition Metal Complexes with 3,4-Pentadien-2-one, 1-phenyl- as a Ligand

While specific transition metal complexes of 3,4-Pentadien-2-one, 1-phenyl- are not widely reported, the molecule possesses several potential coordination sites for a metal center. The oxygen atom of the carbonyl group can act as a Lewis basic donor. Furthermore, the π-systems of the allene can coordinate to a transition metal. This dual functionality could allow it to act as a bidentate ligand, potentially forming stable chelate complexes.

The coordination chemistry of similar molecules, such as 1,5-diphenyl-1,4-pentadien-3-one (dibenzylideneacetone, dba), is well-established, with dba being a common labile ligand in palladium chemistry, for example, in the widely used catalyst tris(dibenzylideneacetone)dipalladium(0). nih.gov By analogy, 3,4-Pentadien-2-one, 1-phenyl- could also form complexes with various transition metals like palladium, platinum, copper, and molybdenum. researchgate.netnih.gov The synthesis of such complexes could potentially be achieved through solvent-free mechanochemical methods, which have been shown to be effective for the synthesis of various metal complexes. psu.edu

Catalytic Activity in Cross-Coupling Reactions or Functionalizations

There is a lack of specific reports on the use of 3,4-Pentadien-2-one, 1-phenyl- or its metal complexes as catalysts in cross-coupling reactions. However, the molecule itself is a substrate for various metal-catalyzed functionalizations. For instance, allenic sulfones, which are structurally related, undergo palladium-catalyzed isomerization to form 1-arylsulfonyl-1,3-dienes. researchgate.net

The field of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is extensive, and a wide variety of ligands are used to modulate the catalytic activity of the palladium center. researchgate.netmdpi.comnih.gov It is conceivable that a complex of 3,4-Pentadien-2-one, 1-phenyl- could exhibit catalytic activity in such transformations, although this has yet to be demonstrated. The electronic and steric properties of the ligand would play a crucial role in determining the efficacy of the catalyst.

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Pentadien 2 One, 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and proton environments of an organic molecule.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra would provide the foundational information for the structure of 3,4-Pentadien-2-one (B1609827), 1-phenyl-.

In the ¹H NMR spectrum , one would expect to see distinct signals for the protons of the phenyl group, the methylene (B1212753) protons adjacent to the phenyl group, the allenic protons, and the methyl protons of the acetyl group. The aromatic protons would likely appear in the range of 7.2-7.5 ppm. The benzylic methylene protons (C1) would be expected to show a singlet or a multiplet depending on coupling, likely in the 3.5-4.0 ppm region. The allenic proton at C3 would be coupled to the terminal methylene protons at C5, resulting in a characteristic multiplet. The terminal allenic protons at C5 would also show a distinct multiplet. The methyl protons of the ketone (C-CH₃) would appear as a singlet, typically around 2.1-2.3 ppm. openstax.org

The ¹³C NMR spectrum would be critical for confirming the carbon framework. The carbonyl carbon (C2) would be the most deshielded, appearing in the range of 190-215 ppm. libretexts.org The central allenic carbon (C4) is uniquely deshielded and typically appears around 200-210 ppm. The other two allenic carbons (C3 and C5) would resonate in the olefinic region, generally between 70 and 95 ppm. The carbons of the phenyl ring would show signals in the aromatic region (125-140 ppm), and the benzylic methylene carbon (C1) and the methyl carbon would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for 3,4-Pentadien-2-one, 1-phenyl- (Note: This table is predictive and not based on experimental data)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (CH₂) 3.5 - 4.0 45 - 55
2 (C=O) - 195 - 205
3 (CH) 5.5 - 6.0 90 - 100
4 (C) - 205 - 215
5 (CH₂) 4.8 - 5.2 75 - 85
Phenyl-C (ipso) - 135 - 140
Phenyl-C (o, m, p) 7.2 - 7.5 127 - 130

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

To definitively assign the ¹H and ¹³C signals and to understand the molecule's connectivity, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be expected between the allenic proton at C3 and the terminal allenic protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could provide insights into the preferred conformation of the molecule, for example, the spatial relationship between the phenyl ring and the allenic ketone chain.

Dynamic NMR Studies for Rotational Barriers or Interconverting Conformers

The single bonds in the 1-phenyl-3,4-pentadien-2-one structure could allow for different conformations. Dynamic NMR (DNMR) studies, involving recording spectra at various temperatures, could reveal if there are significant energy barriers to rotation around these bonds. If multiple conformers exist and interconvert at a rate comparable to the NMR timescale, coalescence of signals might be observed as the temperature is changed. This would allow for the calculation of the rotational energy barriers, providing valuable thermodynamic information about the molecule's flexibility.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by their characteristic vibrational frequencies.

Characteristic Absorptions of Allenic and Carbonyl Functional Groups

The most prominent features in the IR spectrum would be the absorptions for the carbonyl and allene (B1206475) groups.

Allene Stretch: Allenes typically show a characteristic, often strong, absorption band for the asymmetric C=C=C stretch in the range of 1900-1980 cm⁻¹. acs.org This is a highly diagnostic region for the presence of an allene.

Carbonyl Stretch: The C=O stretch of the ketone is expected to be a strong, sharp band. Because the carbonyl group is conjugated with the allene system, its frequency would be lowered from that of a simple aliphatic ketone (typically ~1715 cm⁻¹). One would predict this absorption to appear in the range of 1670-1690 cm⁻¹. orgchemboulder.comlibretexts.org

Phenyl Group: The spectrum would also show absorptions characteristic of the phenyl group, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted Vibrational Frequencies for 3,4-Pentadien-2-one, 1-phenyl- (Note: This table is predictive and not based on experimental data)

Functional Group Predicted IR Absorption (cm⁻¹) Intensity
Aromatic C-H 3030 - 3100 Medium-Weak
Allene (asymmetric C=C=C) 1900 - 1980 Strong
Carbonyl (C=O) 1670 - 1690 Strong

Analysis of Conformational Isomers via Vibrational Signatures

Just as with dynamic NMR, IR and Raman spectroscopy can sometimes distinguish between different conformers of a molecule if they coexist in solution. By recording spectra at different temperatures, changes in the relative intensities of certain bands might indicate a shift in the conformational equilibrium. Theoretical calculations (e.g., Density Functional Theory) would be invaluable in predicting the vibrational spectra of different possible conformers and comparing them to the experimental data to identify the most stable conformations.

Electronic Spectroscopy (UV-Vis)

The electronic absorption characteristics of 3,4-pentadien-2-one, 1-phenyl- are significantly influenced by the interaction of its chromophores, which include the phenyl ring, the carbonyl group, and the allene moiety.

π-Conjugation Effects and Chromophoric Properties

The electronic spectrum of allenic ketones such as 3,4-pentadien-2-one, 1-phenyl- is shaped by the level of π-conjugation among its constituent chromophores. The interaction between the phenyl, carbonyl, and allenic groups dictates the energy of the electronic transitions. The planarity of the system is a key factor, with a more planar conformation leading to a more effective overlap of p-orbitals and a subsequent decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The spectrum is generally characterized by two primary absorption bands. A high-intensity band is typically observed in the region of 200-300 nm, which is attributed to a π → π* transition. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system. A second, lower-intensity band, often appearing at longer wavelengths (around 300-350 nm), is assigned to an n → π* transition. This involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. The precise position and intensity of these bands are sensitive to the molecular geometry and the electronic interplay between the different parts of the molecule.

Solvent Effects on Electronic Transitions

The surrounding solvent medium can have a discernible effect on the electronic transitions of 3,4-pentadien-2-one, 1-phenyl-, a phenomenon known as solvatochromism. The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption maxima.

For the n → π* transition, an increase in solvent polarity typically results in a hypsochromic shift, or a shift to shorter wavelengths (a "blue shift"). This is because polar solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen, thereby lowering the energy of the ground state more than the excited state. Consequently, more energy is required to effect the n → π* transition.

Conversely, the π → π* transition often exhibits a bathochromic shift, or a shift to longer wavelengths (a "red shift"), with increasing solvent polarity. In this case, the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. This reduces the energy difference between the two states, resulting in absorption at a longer wavelength. The magnitude of these shifts can provide valuable information about the electronic distribution in the molecule's different states.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of 3,4-pentadien-2-one, 1-phenyl-.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For 3,4-pentadien-2-one, 1-phenyl-, with a nominal mass of 158, HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of the synthesized or isolated compound.

Parameter Value
Molecular FormulaC₁₁H₁₀O
Exact Mass158.0732 u
Molar Mass158.19 g/mol

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) of 3,4-pentadien-2-one, 1-phenyl- results in a characteristic fragmentation pattern that offers significant structural information. The fragmentation pathways are driven by the relative stabilities of the resulting carbocations and neutral fragments.

Common fragmentation patterns for this type of compound include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can lead to the formation of a benzoyl cation or a substituted acylium ion, which are resonance-stabilized and therefore appear as prominent peaks in the mass spectrum.

McLafferty rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral alkene molecule and the formation of a new radical cation. The feasibility of this rearrangement in 3,4-pentadien-2-one, 1-phenyl- would depend on the accessibility of the gamma-hydrogens.

Cleavage of the allene group: The allenic bond system can also undergo fragmentation, leading to various smaller charged and neutral species.

The analysis of these and other fragmentation pathways helps to piece together the structural puzzle of the molecule, confirming the connectivity of the phenyl ring, the carbonyl group, and the pentadienyl chain.

X-ray Crystallography of 3,4-Pentadien-2-one, 1-phenyl- Derivatives and Complexes

While obtaining single crystals of 3,4-pentadien-2-one, 1-phenyl- itself may be challenging, the preparation of derivatives or coordination complexes can facilitate X-ray crystallographic analysis. This technique provides definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles.

Solid-State Structural Parameters

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the solid-state structural parameters for 3,4-Pentadien-2-one, 1-phenyl-. While the parent compound, 3,4-Pentadien-2-one, and related phenyl-substituted pentadienones have been synthesized and studied, the specific crystal structure of the title compound, including precise bond lengths, bond angles, and torsion angles, remains unreported in available scientific literature.

The determination of these parameters would require single-crystal X-ray diffraction analysis. Such an analysis would provide the definitive atomic coordinates within the crystal lattice, from which all other structural parameters could be accurately calculated. This would allow for a detailed understanding of the molecular geometry in the solid state.

For context, analysis of similar structures, such as derivatives of 1,5-diphenylpenta-2,4-dien-1-one, reveals that the presence of phenyl groups significantly influences the planarity and conformation of the pentadienone backbone. cardiff.ac.uk In those related compounds, the degree of twisting around the various single and double bonds is a key feature of their solid-state conformation. It would be of significant interest to determine these parameters for 3,4-Pentadien-2-one, 1-phenyl- to understand the steric and electronic effects of the single phenyl substituent on the allenic ketone system.

Interactive Data Table: Hypothetical Structural Parameters

Awaiting experimental data for 3,4-Pentadien-2-one, 1-phenyl-. The table below is a placeholder to be populated upon successful crystallographic analysis.

ParameterValue (Å or °)
C1-C2 Bond Length-
C2-C3 Bond Length-
C3-C4 Bond Length-
C4-C5 Bond Length-
C2=O Bond Length-
C1-C(phenyl) Bond Length-
C1-C2-C3 Bond Angle-
C2-C3-C4 Bond Angle-
C3-C4-C5 Bond Angle-
C1-C2=O Bond Angle-
C3-C2=O Bond Angle-
C1-C2-C3-C4 Torsion Angle-
C2-C3-C4-C5 Torsion Angle-

Intermolecular Interactions and Packing Arrangements

Without experimental crystal structure data for 3,4-Pentadien-2-one, 1-phenyl-, a definitive analysis of its intermolecular interactions and crystal packing arrangement is not possible. However, based on the functional groups present in the molecule (a phenyl ring, a ketone, and an allene), several types of non-covalent interactions can be anticipated to govern its solid-state assembly.

Interactive Data Table: Hypothetical Intermolecular Interactions

This table is a placeholder for anticipated interactions in the crystal structure of 3,4-Pentadien-2-one, 1-phenyl-, pending experimental determination.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
C–H···O-O(ketone)--
π-π StackingPhenyl RingPhenyl Ring--
C–H···π-Phenyl Ring--
C–H···π-Allene--

Theoretical and Computational Investigations of 3,4 Pentadien 2 One, 1 Phenyl

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. These computational methods provide insights into electronic structure, molecular properties, and reactivity, which are often difficult or impossible to determine through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as dipole moments and polarizabilities. researchgate.net For a molecule like 3,4-Pentadien-2-one (B1609827), 1-phenyl-, DFT could be employed to understand the distribution of electron density, the nature of the chemical bonds, and how the phenyl and pentadienone moieties influence each other's electronic structure.

Different functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-31G* or cc-pVTZ), are typically used in DFT calculations to achieve a balance between computational cost and accuracy. mdpi.comacs.orgresearchgate.net The choice of functional and basis set can impact the calculated properties, and therefore, it is common to benchmark results against experimental data when available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly when used with large basis sets. nih.gov For a molecule of the size of 3,4-Pentadien-2-one, 1-phenyl-, higher-level ab initio calculations like CCSD(T) would be computationally expensive but would offer a benchmark for the electronic energy and other properties. Such calculations are crucial for obtaining precise values for properties that are sensitive to electron correlation effects. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals can provide insights into the most likely sites for nucleophilic or electrophilic attack.

For 3,4-Pentadien-2-one, 1-phenyl-, an FMO analysis would help in predicting how it might react with other molecules. The HOMO would indicate the regions from which the molecule is most likely to donate electrons, while the LUMO would show the regions most susceptible to receiving electrons. researchgate.net The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as the conformation can significantly influence its physical, chemical, and biological properties.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.net By systematically changing one or more dihedral angles and calculating the energy at each step, a PES scan can identify energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers. researchgate.net For 3,4-Pentadien-2-one, 1-phenyl-, a PES scan could be performed by rotating around the single bonds, such as the bond connecting the phenyl group to the pentadienone chain, to map out the rotational energy profile.

Prediction of Stable Conformers and Their Relative Energies

From the potential energy surface, the geometries of the stable conformers can be identified and optimized. Subsequent frequency calculations can confirm that these structures are true minima (i.e., have no imaginary frequencies) and provide their zero-point vibrational energies. The relative energies of these conformers, including both electronic and thermal corrections, can then be calculated to determine their populations at a given temperature. researchgate.netmasterorganicchemistry.com For 3,4-Pentadien-2-one, 1-phenyl-, this analysis would reveal the most likely shapes the molecule adopts and their relative stabilities, which is critical for understanding its behavior in different environments.

Influence of Phenyl Group on Conformation

The conformation of 3,4-Pentadien-2-one, 1-phenyl-, a molecule featuring both a flexible allenic ketone backbone and a bulky phenyl substituent, is governed by a delicate balance of steric and electronic effects. The phenyl group significantly influences the molecule's three-dimensional structure and its energetic landscape.

Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformers. In related phenyl-containing ketones, the orientation of the phenyl ring relative to the rest of the molecule is a key determinant of stability. Studies on phenylalanine-derived trifluoromethyl ketones have shown that the catalyst's secondary structure in the solid state can be driven by the minimization of allylic strain, a principle that would also apply here. nih.gov The rotation around the C1-C(phenyl) bond leads to various rotamers. It is generally expected that the most stable conformer will seek to minimize steric hindrance between the phenyl ring's ortho-hydrogens and the adjacent methylene (B1212753) group.

Furthermore, electronic interactions, such as π-π stacking, can play a role in the conformational preferences, especially in condensed phases or during intermolecular interactions. In studies of bis-imidazolones with flexible linkers, a clear tendency for the formation of π-π interactions between phenyl rings was observed. sciforum.net For an isolated molecule of 3,4-Pentadien-2-one, 1-phenyl-, intramolecular interactions are paramount. The conjugated system, which includes the carbonyl group, the allene (B1206475), and the phenyl ring, will favor a conformation that allows for optimal orbital overlap, though this can be counteracted by steric repulsion. The final preferred geometry is a compromise, resulting in specific dihedral angles that define the low-energy state of the molecule.

Table 1: Key Dihedral Angles in Phenyl-Containing Compounds (Illustrative Examples) This table illustrates the types of conformational data obtained from computational studies on related molecules.

Compound Family Dihedral Angle Typical Calculated Value (°) Method
Phenylalanine Derivatives nih.gov Cα-Cβ-Cγ-Cδ Varies with peptide structure X-ray
bis-Imidazolones sciforum.net Ar-Linker-N-C Varies with spacer length DFT
Phenyl-substituted Ketones O=C-C-C(Phenyl) ~120-180 DFT

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

DFT calculations, particularly using methods like Gauge-Independent Atomic Orbital (GIAO), can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). liverpool.ac.uk The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (like tetramethylsilane, TMS) to yield chemical shifts. Recent studies show that considering a Boltzmann distribution of low-energy conformers can significantly improve the accuracy of predicted NMR shifts, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C being achievable. d-nb.info

For 3,4-Pentadien-2-one, 1-phenyl-, a predicted ¹H NMR spectrum would show distinct signals for the phenyl protons (typically in the 7-8 ppm range), the allenic protons, the methylene protons, and the methyl protons. libretexts.org The chemical shifts would be influenced by the electronic environment and the molecule's conformation. Similarly, a predicted ¹³C NMR spectrum would provide valuable information, especially for the quaternary carbons of the allene and carbonyl group.

In addition to NMR, other spectroscopic properties like infrared (IR) vibrational frequencies and UV-Vis electronic transitions can be calculated. The computed IR spectrum can help assign experimental vibrational bands to specific functional groups. Comparing these predicted spectra with experimental data provides a robust method for confirming the structure of newly synthesized compounds.

Table 3: Predicted ¹H NMR Chemical Shifts for 3,4-Pentadien-2-one, 1-phenyl- (Illustrative) Based on general principles and data from analogous structures.

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Phenyl (Ar-H) 7.2 - 7.5 Multiplet
Allenic (C=C=CH) 5.0 - 5.5 Multiplet
Allenic (C=C=CH₂) 4.8 - 5.2 Multiplet
Methylene (-CH₂-Ph) 3.5 - 3.8 Singlet/Doublet
Methyl (-CH₃) 2.1 - 2.4 Singlet

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polycycles and Heterocyclic Scaffolds

The structural framework of 1-phenyl-3,4-pentadien-2-one makes it an ideal starting point for constructing intricate molecular architectures, including polycyclic and heterocyclic systems, which are foundational to many areas of chemical science.

Precursor for Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool in organic synthesis. Aryl derivatives of pentadienone, such as 1-phenyl-3,4-pentadien-2-one, have been shown to be effective precursors in these transformations.

One notable application is in one-pot cascade reactions. For instance, 1-arylpenta-3,4-dien-2-ones can react with activated ketones in a cascade sequence to efficiently produce 2-arylphenols. This process can be combined with a palladium-catalyzed C–H activation and carbonylation of the newly formed phenol, leading to the synthesis of dibenzopyranones in a highly atom-economic manner. organic-chemistry.org This methodology highlights the utility of the pentadienone skeleton in rapidly building complex polycyclic aromatic systems.

Synthesis of Nitrogen-Containing Heterocycles from Pentadienone Derivatives

The reactivity of the pentadienone scaffold extends to the synthesis of nitrogen-containing heterocyles, which are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. pitt.edu Derivatives of pentadienone serve as key intermediates in these synthetic pathways.

For example, the closely related compound 1,5-diphenyl-1,4-pentadien-3-one reacts with monosubstituted hydrazines, such as phenylhydrazine (B124118) and isopropylhydrazine. Instead of the expected dihydropyrazoles, this reaction yields 4,5,6,7-tetrahydroindazole derivatives. However, when 1,5-diphenyl-1-penten-4-yn-3-one, another related structure, reacts with phenylhydrazine, it leads to the formation of a 1,5-diphenyl-3-phenylethynyl-4,5-dihydropyrazole. nih.gov These distinct reaction outcomes underscore how modifications to the pentadienone backbone can be used to direct the synthesis toward different heterocyclic scaffolds.

Role in Chiral Synthesis and Asymmetric Catalysis

The field of asymmetric catalysis, which focuses on the selective synthesis of a specific enantiomer of a chiral molecule, is crucial for the development of new drugs and fine chemicals. nih.govyoutube.com While direct applications of 1-phenyl-3,4-pentadien-2-one in this area are still emerging, the synthesis and use of structurally similar chiral dienes demonstrate the potential of this chemical class.

A significant development is the palladium-catalyzed synthesis of chiral 2-amido-1-phenyl-1,3-dienes from chiral oxazolidinones and a phenyl-substituted propargyl carbonate. nih.gov These chiral dienes, which share the 1-phenyl-diene core structure, are then utilized in Diels-Alder reactions to produce a variety of chiral cyclic ketones with high levels of enantioselectivity (up to 92% ee). nih.gov This approach showcases how the 1-phenyldiene motif can be incorporated into chiral auxiliaries to control stereochemical outcomes. The development of such methods is pivotal, as achieving stereopure compounds is a significant challenge in chemical synthesis. mdpi.com

Table 1: Synthesis of Chiral 2-Amido-1-phenyl-1,3-dienes

This table is based on data for the palladium-catalyzed dienylation of various chiral oxazolidinones, yielding chiral 2-amido-1-phenyl-1,3-dienes.

Chiral Auxiliary Substituent Product Yield (%) Isomer Ratio (Z:E)
i-Pr 2-amido-1-phenyl-1,3-diene 62 3:1
t-Bu 2-amido-1-phenyl-1,3-diene 50 3:1
Ph 2-amido-1-phenyl-1,3-diene 71 4:1
Bn 2-amido-1-phenyl-1,3-diene 71 4:1

Source: nih.gov

Development of Novel Synthetic Methodologies

The unique reactivity of pentadienones and related enyne systems continues to inspire the development of novel synthetic methodologies. These new methods often provide more efficient and selective routes to valuable chemical structures.

A prime example is the development of a palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes. acs.org This method allows for the one-step synthesis of fluoroalkyl-substituted butenolides from readily available starting materials, showcasing high chemo- and regioselectivity. acs.org While not directly employing 1-phenyl-3,4-pentadien-2-one, this reaction highlights the innovative synthetic strategies being developed around conjugated enyne and dienone-like systems. Furthermore, the palladium-catalyzed dienylation reaction used to form chiral 1-phenyl-dienes represents a novel method for carbon-nitrogen bond formation, expanding the toolkit for organic chemists. nih.gov

Applications in Materials Science

The conjugated π-system of 1-phenyl-3,4-pentadien-2-one and its derivatives suggests potential applications in materials science, particularly in the development of organic materials with interesting electronic and optical properties.

Precursor for Optoelectronic Materials (e.g., Dyes, Fluorescent Probes)

While direct synthesis of optoelectronic materials from 1-phenyl-3,4-pentadien-2-one is not yet widely reported, the properties of related compounds are indicative of its potential. For instance, dibenzylideneacetone (B150790) (1,5-diphenyl-1,4-pentadien-3-one), a closely related analogue, is utilized as a component in sunscreens, demonstrating its ability to interact with UV light. nih.gov It also serves as a ligand in organometallic chemistry, which is crucial for synthesizing various catalysts. nih.gov

Furthermore, the polymerization of related dienes, such as 1-phenyl-1,3-butadiene, has been explored. researchgate.net Depending on the catalytic system used, this polymerization can yield materials with distinct properties, from elastomers to rigid cyclized polyolefins with very high glass transition temperatures (Tg of 327 °C). researchgate.net Such materials with tunable properties are of great interest for various applications. The structural similarity of 1-phenyl-3,4-pentadien-2-one suggests that it could serve as a monomer or precursor for polymers with unique optical and electronic characteristics suitable for optoelectronic devices. scielo.org.mxmdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
1-Phenyl-3,4-pentadien-2-one
2-Arylphenols
Dibenzopyranones
1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone)
4,5,6,7-Tetrahydroindazole
1,5-Diphenyl-1-penten-4-yn-3-one
Dihydropyrazole
2-Amido-1-phenyl-1,3-dienes
Chiral cyclic ketones
Fluoroalkyl-substituted butenolides

Polymerization Initiators or Monomers

There is currently no available scientific literature to suggest that 1-phenyl-3,4-pentadien-2-one has been investigated or utilized as a polymerization initiator or a monomer. The reactivity of the allenic and ketone moieties could theoretically allow for polymerization under specific conditions, but no studies have been published to confirm this potential.

Future Research Perspectives and Methodological Advances for 3,4 Pentadien 2 One, 1 Phenyl

Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic routes to 3,4-pentadien-2-one (B1609827), 1-phenyl- is a primary objective for enabling its broader study and application. While classical methods for the synthesis of allenic ketones may be applicable, future research should focus on developing novel pathways that offer improved yields, stereoselectivity, and substrate scope.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed approach could be envisioned, coupling a suitable organometallic phenyl reagent with a derivative of 3,4-pentadien-2-one. Another area of exploration could be the development of one-pot multicomponent reactions, which are known for their efficiency and atom economy. researchgate.net The development of such methods would be a significant step forward in making this compound more accessible for further research.

Potential Synthetic Strategy Key Reactants Potential Advantages
Palladium-Catalyzed Cross-CouplingPhenylboronic acid, halo-substituted pentadienoneHigh efficiency, good functional group tolerance
Copper-Catalyzed AllenationPhenylacetylene, propargyl alcohol derivativeDirect formation of the allene (B1206475) moiety
One-Pot Multicomponent ReactionBenzaldehyde (B42025), acetone, a suitable C1 sourceStep and atom economy, reduced waste

Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies

A thorough understanding of the reaction mechanisms involving 3,4-pentadien-2-one, 1-phenyl- is crucial for controlling its reactivity and designing new applications. The application of advanced spectroscopic techniques for in situ monitoring of reactions will be instrumental in this regard. Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy can provide real-time information on the formation and consumption of intermediates, transition states, and final products.

Kinetic studies, performed under various reaction conditions (temperature, concentration, catalyst loading), will complement the spectroscopic data. This will allow for the determination of reaction orders, activation parameters, and the formulation of detailed mechanistic hypotheses. For example, investigating the kinetics of nucleophilic additions to the allene or the ketone moiety will provide valuable insights into the regioselectivity of such reactions.

Integration of Machine Learning in Predictive Chemistry for Reactivity and Property Prediction

The field of chemistry is being revolutionized by the integration of machine learning (ML) and artificial intelligence. rsc.orgbeilstein-journals.orgsciencedaily.com For 3,4-pentadien-2-one, 1-phenyl-, ML models could be developed to predict its reactivity in various chemical transformations. By training algorithms on a dataset of known reactions of similar allenic ketones, it would be possible to predict the outcome of new, untested reactions with a certain degree of accuracy.

Furthermore, ML can be employed to predict various physicochemical properties of the molecule, such as its solubility, stability, and spectroscopic signatures. This predictive power can significantly accelerate the research and development process by prioritizing experiments with the highest probability of success. The development of ML models can also aid in the discovery of novel reactivity patterns that may not be apparent from traditional experimental approaches. cmu.edu

Machine Learning Application Predicted Parameter Potential Impact
Reactivity PredictionReaction outcome, yield, regioselectivityAccelerated discovery of new reactions
Property PredictionSolubility, boiling point, spectral dataEfficient experimental design
Catalyst OptimizationOptimal catalyst and reaction conditionsImproved synthetic efficiency

Development of Sustainable and Green Chemistry Approaches for Synthesis

In line with the growing importance of sustainable chemistry, future research should focus on developing environmentally benign methods for the synthesis of 3,4-pentadien-2-one, 1-phenyl-. ejcmpr.commdpi.comrasayanjournal.co.in This includes the use of renewable starting materials, greener solvents (e.g., water, ionic liquids, or supercritical fluids), and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. mdpi.com

Catalysis will play a central role in these green synthetic approaches. The development of highly active and recyclable catalysts, including nanocatalysts and biocatalysts, could significantly reduce the environmental impact of the synthesis. ejcmpr.com The principles of green chemistry, such as atom economy and waste minimization, should be guiding principles in the design of all new synthetic routes. nih.gov

Unexplored Reactivity Patterns and Niche Applications

The unique combination of functional groups in 3,4-pentadien-2-one, 1-phenyl- suggests a wide range of unexplored reactivity patterns. Future research should aim to investigate these possibilities, which could lead to the discovery of novel chemical transformations and the synthesis of new classes of compounds.

For example, the allene moiety can participate in various pericyclic reactions, such as Diels-Alder and [2+2] cycloadditions. nih.govresearchgate.net The investigation of these reactions with different dienophiles and electrophiles could lead to the synthesis of complex carbocyclic and heterocyclic scaffolds. The tandem reaction of the ketone and allene functionalities could also be a fruitful area of research, potentially leading to the development of novel cascade reactions. The exploration of its potential as a building block in the synthesis of biologically active molecules or functional materials is another promising direction. nih.govpeerj.com

Comparative Studies with Isomeric Pentadienones and Related Allenic Ketones

To gain a deeper understanding of the structure-activity relationships of 3,4-pentadien-2-one, 1-phenyl-, comparative studies with its isomers and other related allenic ketones are essential. For instance, a comparison with 1-phenyl-1,4-pentadien-3-one would provide valuable insights into how the position of the phenyl group influences the reactivity of the molecule. researchgate.net

Systematic studies comparing the reactivity of a series of allenic ketones with varying substituents on the phenyl ring or the allenic backbone would allow for the elucidation of electronic and steric effects. These studies would not only contribute to a fundamental understanding of the chemistry of this class of compounds but also provide a rational basis for the design of new reagents and catalysts.

Compound for Comparison Structural Difference Research Focus
1-Phenyl-1,4-pentadien-3-oneIsomeric position of the phenyl groupInfluence of conjugation on reactivity
3,4-Pentadien-2-oneAbsence of the phenyl groupRole of the phenyl group in modulating reactivity
Substituted 1-phenyl-3,4-pentadien-2-onesElectron-donating/withdrawing groups on the phenyl ringElectronic effects on reaction outcomes

Q & A

Q. Based on chalcone research, what biological activities should be explored for this compound?

  • Methodological Answer : Chalcone analogs exhibit anticancer (via tubulin inhibition) and anti-inflammatory (COX-2 suppression) activity. Screen 1-phenyl-3,4-pentadien-2-one in cell-based assays (e.g., MTT for cytotoxicity) and molecular docking studies (PDB: 1JFF for COX-2) to prioritize targets .

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